molecular formula C12H13N3O4 B14693626 2-(Morpholinoimino)-4'-nitroacetophenone CAS No. 24342-46-9

2-(Morpholinoimino)-4'-nitroacetophenone

Cat. No.: B14693626
CAS No.: 24342-46-9
M. Wt: 263.25 g/mol
InChI Key: MFYJYJNQWAXDNP-UKTHLTGXSA-N
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Description

2-(Morpholinoimino)-4’-nitroacetophenone is an organic compound that features a morpholino group and a nitro group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinoimino)-4’-nitroacetophenone typically involves the reaction of 4’-nitroacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Morpholinoimino)-4’-nitroacetophenone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholinoimino)-4’-nitroacetophenone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetophenone moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

2-(Morpholinoimino)-4’-nitroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Morpholinoimino)-4’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-(Morpholinoimino)-4’-aminophenone: Similar structure but with an amino group instead of a nitro group.

    2-(Piperidinoimino)-4’-nitroacetophenone: Similar structure but with a piperidino group instead of a morpholino group.

    4’-Nitroacetophenone: Lacks the morpholino group but retains the nitro and acetophenone moieties.

Uniqueness: 2-(Morpholinoimino)-4’-nitroacetophenone is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

24342-46-9

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

(2E)-2-morpholin-4-ylimino-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H13N3O4/c16-12(9-13-14-5-7-19-8-6-14)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2/b13-9+

InChI Key

MFYJYJNQWAXDNP-UKTHLTGXSA-N

Isomeric SMILES

C1COCCN1/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COCCN1N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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